molecular formula C7H5ClO2 B058158 4-Chloro-2-hydroxybenzaldehyde CAS No. 2420-26-0

4-Chloro-2-hydroxybenzaldehyde

Cat. No.: B058158
CAS No.: 2420-26-0
M. Wt: 156.56 g/mol
InChI Key: QNZWAJZEJAOVPN-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It’s known that this compound is used as an organic synthesis intermediate and a pharmaceutical intermediate .

Mode of Action

The mode of action of 4-Chloro-2-hydroxybenzaldehyde involves the formation of an intramolecular hydrogen bond . This bond is formed between the hydroxyl oxygen and the carbonyl oxygen, leading to a charge migration . This intramolecular hydrogen bonding can influence the compound’s interaction with its targets and result in changes in the target molecules.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.63 , which can impact its bioavailability and distribution in the body.

Result of Action

Given its use as an intermediate in organic synthesis and pharmaceuticals , it’s likely that its action results in the formation of other compounds with therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of salicylaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the fourth position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-hydroxybenzaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct reactivity and makes it suitable for specific synthetic applications. Its ability to undergo selective reactions makes it valuable in the synthesis of targeted pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-chloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZWAJZEJAOVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334246
Record name 4-Chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-26-0
Record name 4-Chloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A 2M solution of ethylmagnesium bromide in tetrahydrofuran (50 ml, 0.10 mole) was placed in a flask, and a solution of 12.85 g (0.10 mole) of 3-chlorophenol in 50 mL of diethyl ether was added slowly with stirring. The addition required two hours, after which the solvents were removed by evaporation under reduced pressure. Toluene (200 ml), 7.50 g (0.25 mole) of paraformaldehyde, and 17.92 g (0.10 mole) of hexamethylphosphoramide were added to the residue, and this mixture was heated at 80° C. for approximately 16 hours. The solvent was evaporated under reduced pressure, leaving a residue. This residue was washed successively with 50 mL of hydrochloric acid and 300 mL of water. Vacuum distillation of the washed residue yielded 11.50 g of 4-chlorosalicylaldehyde, b.p. 112° C. at 9 mm of Hg. This reaction was repeated several times.
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Synthesis routes and methods II

Procedure details

The subtitle compound was prepared by using 5-chloro-2-hydroxymethylphenol (prepared from the method of Vargha. et. al Acta. Chim. Acad. Hung., 4, 1954, 345-360) (5 g) which was dissolved in DCM (200 ml) and manganese (iv) oxide (10 g) added. The mixture was stirred at room temperature for 16 hours. The mixture was filtered through celite and the filtrate concentrated under reduced pressure to give a brown solid. Yield 3.48 g.
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Synthesis routes and methods III

Procedure details

2,3-Dichloro-5,6-dicyano-1-4-benzoquinone (DDQ, 9.92 g, 43.7 mmol) was added to a solution of 5-chloro-2-hydroxymethylphenol in dichloromethane (65 mL) and tetrahydrofuran (15 mL). The reaction mixture was stirred at room temperature for 4 h. Then, the solvent was evaporated under vacuum and the crude was purified by chromatography on silica to afford the title compound (72%):
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2,3-Dichloro-5,6-dicyano-1-4-benzoquinone
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Yield
72%

Synthesis routes and methods IV

Procedure details

Modification of a procedure described by G. Casiraghi et al., (J. Chem. Soc., Perkin Transac. I., 1978, 318), was utilized in the preparation of substituted salicylaldehydes. To a mixture of 26 g of 3-chlorophenol dissolved in 200 mL, of toluene at 10° C. was added dropwise 100 mL, of a 2M solution of ethylmagnesium chloride in diethyl ether. The ether was distilled off and the reaction mixture was cooled to room temperature and 26.0 g of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) was added followed by 15.0 g of paraformaldehyde. The reaction mixture was heated at 70° C. for 18 h, cooled to 10° C. and a solution of 20 mL of concentrated HCl in 100 g of ice was added followed by 200 mL of hexane. The organic phase was separated and washed twice with 100 mL of water, once with 100 mL of brine, dried over anhydrous MgSO4, filtered and concentrated under vacuum to afford a viscous oil. This was taken up in 150 mL of ethanol and a solution of 15.0 g of copper (II) acetate dissolved in 150 mL of H2O was added dropwise. The resulting precipitate was filtered, washed with water and then with ether and added to a solution of 200 mL of ether and 20 mL of concentrated H2SO4 in 100 g of ice. The mixture was stirred until ail solids were dissolved, 100 mL of hexane was added, and the organics were washed with 100 mL of H2O, then 100 mL of brine, dried over anhydrous MgSO4, filtered and concentrated under vacuum to afford 15.0 g of a yellow solid, mp 47°-48° C. 1H NMR (CDCl3) δ6.98 (d, 1H), 7.01 (s, 1H), 7.50 (d, 1H), 9.85 (s, 1H), 11.18 (s, 1H). IR (Nujol) 3300-2800, 1670 cm-1.
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substituted salicylaldehydes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-hydroxybenzaldehyde
Reactant of Route 2
4-Chloro-2-hydroxybenzaldehyde
Reactant of Route 3
4-Chloro-2-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-hydroxybenzaldehyde
Reactant of Route 5
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4-Chloro-2-hydroxybenzaldehyde
Reactant of Route 6
4-Chloro-2-hydroxybenzaldehyde
Customer
Q & A

Q1: How does the presence of a chlorine atom at the para position influence the dipole moment of 2-hydroxybenzaldehyde?

A: Research suggests that introducing a chlorine atom at the para position of 2-hydroxybenzaldehyde, forming 4-chloro-2-hydroxybenzaldehyde, leads to a decrease in the dipole moment. This is evident when comparing the measured dipole moment of salicylaldehyde (2-hydroxybenzaldehyde) at 2.31 D to that of this compound at 1.37 D in benzene solutions []. This difference can be attributed to the electron-withdrawing nature of the chlorine atom, which influences the electron distribution within the molecule and consequently impacts the overall dipole moment.

Q2: Can this compound be generated from the oxidation of 4-chlorotoluene?

A: Yes, research indicates that this compound can be generated as a product of the oxidation of 4-chlorotoluene. This reaction proceeds via the formation of a 4-chlorobenzyl radical, primarily generated through hydrogen abstraction from 4-chlorotoluene by hydroxyl radicals (˙OH) or their anions (O˙–) []. The 4-chlorobenzyl radical is subsequently oxidized by hexacyanoferrate(III) ions [Fe(CN)₆³⁻], leading to a series of reactions that ultimately yield this compound as a minor product (G value = 0.65 x 10⁻⁷ mol J⁻¹) []. The major product of this oxidation pathway is 4-chlorobenzaldehyde (G value = 3.7 x 10⁻⁷ mol J⁻¹), formed alongside other minor products like 4-chlorobenzyl alcohol []. This highlights the complex reaction pathways involved in radical-mediated oxidation processes.

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